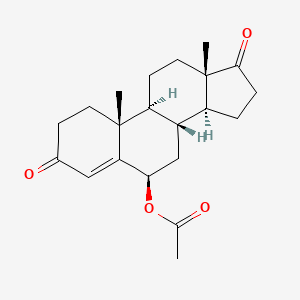
6beta-Acetoxy-4-androstene-3,17-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6beta-Acetoxy-4-androstene-3,17-dione is a steroidal compound that belongs to the class of androstane derivatives It is structurally characterized by the presence of an acetoxy group at the 6beta position and a ketone group at the 3 and 17 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6beta-Acetoxy-4-androstene-3,17-dione typically involves the acetylation of 4-androstene-3,17-dione. One common method includes the use of acetic anhydride and a catalytic amount of an acid, such as sulfuric acid, to introduce the acetoxy group at the 6beta position. The reaction is usually carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound often involves microbial transformation processes. For example, engineered strains of Mycobacterium can be used to convert phytosterols into 4-androstene-3,17-dione, which can then be acetylated to produce the desired compound. This biotechnological approach is advantageous due to its efficiency and the ability to produce the compound on a large scale .
Análisis De Reacciones Químicas
Types of Reactions
6beta-Acetoxy-4-androstene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, altering the compound’s properties.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetoxy group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6beta-hydroxy-4-androstene-3,17-dione, while reduction can produce 6beta-acetoxy-4-androstene-3,17-diol.
Aplicaciones Científicas De Investigación
6beta-Acetoxy-4-androstene-3,17-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various steroidal compounds.
Biology: The compound is studied for its role in steroid metabolism and its potential effects on biological systems.
Medicine: It serves as a precursor for the synthesis of steroidal drugs, including anti-inflammatory and anticancer agents.
Mecanismo De Acción
The mechanism of action of 6beta-Acetoxy-4-androstene-3,17-dione involves its interaction with specific enzymes and receptors in the body. As a steroidal compound, it can act as a precursor to other biologically active steroids, such as testosterone and estrone. The compound is metabolized by enzymes such as 3beta-hydroxysteroid dehydrogenase and 17beta-hydroxysteroid dehydrogenase, which convert it into active hormones that exert various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Androstene-3,17-dione: A precursor in the biosynthesis of testosterone and estrone.
1,4-Androstadiene-3,17-dione: An intermediate in the synthesis of steroidal drugs.
9alpha-Hydroxy-4-androstene-3,17-dione: A hydroxylated derivative with potential pharmaceutical applications.
Uniqueness
6beta-Acetoxy-4-androstene-3,17-dione is unique due to the presence of the acetoxy group at the 6beta position, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity and its interaction with biological targets, making it a valuable intermediate in the synthesis of specialized steroidal compounds.
Propiedades
Fórmula molecular |
C21H28O4 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
[(6R,8R,9S,10R,13S,14S)-10,13-dimethyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-6-yl] acetate |
InChI |
InChI=1S/C21H28O4/c1-12(22)25-18-11-14-15-4-5-19(24)21(15,3)9-7-16(14)20(2)8-6-13(23)10-17(18)20/h10,14-16,18H,4-9,11H2,1-3H3/t14-,15-,16-,18+,20+,21-/m0/s1 |
Clave InChI |
WGJULUODXUVWJZ-YBKKEEBTSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1C[C@H]2[C@@H]3CCC(=O)[C@]3(CC[C@@H]2[C@@]4(C1=CC(=O)CC4)C)C |
SMILES canónico |
CC(=O)OC1CC2C3CCC(=O)C3(CCC2C4(C1=CC(=O)CC4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


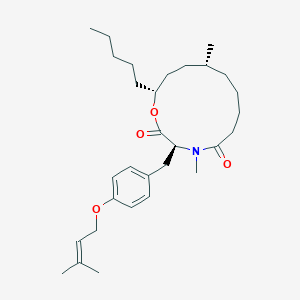
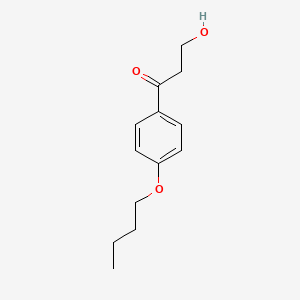
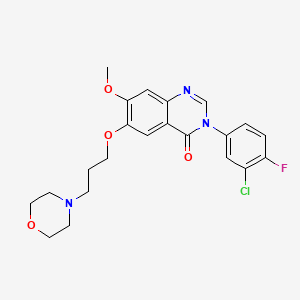
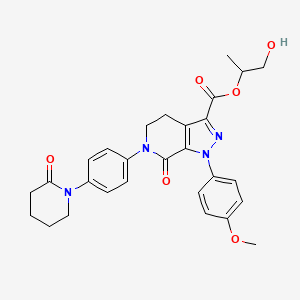
![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434376.png)
![disodium;2-[[(4R)-4-[(3S,7S,8S,10R,13R,14R)-7-hydroxy-3-sulfonatooxy-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13434377.png)

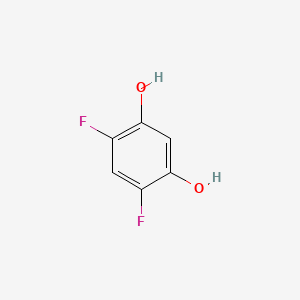
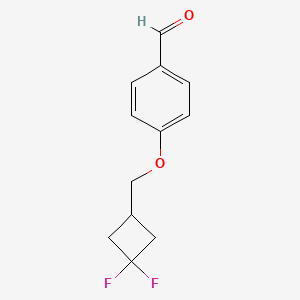
![(Z)-N'-hydroxy-2-[3-(trifluoromethyl)piperidin-1-yl]ethanimidamide](/img/structure/B13434392.png)

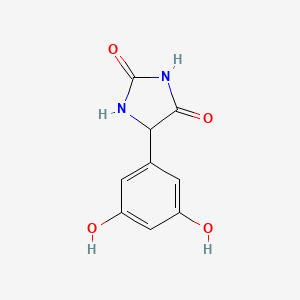
![(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B13434402.png)
![2-[3-[1-(2-Cyclopentylethyl)triazol-4-yl]anilino]benzamide](/img/structure/B13434406.png)
